molecular formula C6H10ClNS B1337547 2-(Thiophen-3-yl)ethanamine hydrochloride CAS No. 34843-84-0

2-(Thiophen-3-yl)ethanamine hydrochloride

Cat. No.: B1337547
CAS No.: 34843-84-0
M. Wt: 163.67 g/mol
InChI Key: PYUCPHDVJORSMA-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)ethanamine hydrochloride: is a chemical compound with the molecular formula C6H10ClNS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)ethanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Thiophen-3-yl)ethanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Thiophen-2-yl)ethanamine hydrochloride
  • 3-(Thiophen-2-yl)propanamine hydrochloride
  • 2-(Furan-3-yl)ethanamine hydrochloride

Uniqueness

2-(Thiophen-3-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

2-(Thiophen-3-yl)ethanamine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C6H10ClNS and a molecular weight of 163.67 g/mol. It features a thiophene ring, which is a five-membered aromatic structure containing sulfur, making it a versatile building block in drug design and synthesis.

Biological Activities

Research into the biological activities of this compound indicates several potential therapeutic applications:

  • Anticonvulsant Activity : Preliminary studies suggest that this compound may exhibit anticonvulsant properties, although specific mechanisms remain to be fully elucidated.
  • Anti-inflammatory Effects : Similar thiophene derivatives have shown anti-inflammatory activity in various assays, indicating that this compound may also possess this property .
  • Enzyme Interaction : The compound has been studied for its interactions with specific enzymes and receptors, which could modulate various biological pathways.

The mechanism of action for this compound involves:

  • Interaction with Receptors and Enzymes : The compound may bind to specific receptors or enzymes, influencing their activity and thus impacting cellular signaling pathways.
  • Modulation of Signaling Pathways : By affecting enzyme activity or receptor binding, it may alter physiological responses relevant to disease processes.

Case Studies and Experimental Results

Several studies have investigated the biological activity of thiophene derivatives, providing insights that may be applicable to this compound:

Compound NameBiological ActivityAssay/OrganismBiological ResultsReference
Foetithiophene FAntimicrobialB. cereusMIC 50 µg/mL
5-Propinyl-thiophene-2-carboxylic acidAnti-inflammatoryBV-2 microglial cellsIC50 79.5 µM
3-Hydroxy-5-propinyl-2-acetyl-thiopheneAnti-inflammatoryRAW 264.7 cellsIC50 98.5 µM

These findings suggest that compounds with similar structures to this compound may exhibit significant biological activities.

Synthesis and Applications

The synthesis of this compound typically involves:

  • Starting Material : Thiophene undergoes reactions with ethylamine.
  • Hydrochloride Formation : The resultant amine is treated with hydrochloric acid to yield the hydrochloride salt.

This compound is utilized not only in academic research but also in pharmaceutical applications as a precursor for developing new therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methods are commonly used to prepare 2-(Thiophen-3-yl)ethanamine hydrochloride, and how do reaction conditions affect yield optimization?

  • Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiophene-3-carboxylic acid derivatives may react with ammonia or amines under acidic conditions to introduce the ethanamine moiety, followed by HCl salt formation . Alternative routes involve alkylation of thiophene derivatives with ethylene oxide intermediates, with yields influenced by solvent choice (e.g., ethanol or water), temperature, and stoichiometric ratios of reactants . Purification often employs recrystallization or column chromatography to isolate the hydrochloride salt .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the thiophene ring substitution pattern and amine protonation. X-ray crystallography, using programs like SHELXL, provides precise bond lengths and angles, particularly for resolving stereochemistry in crystalline forms . Mass spectrometry (MS) and elemental analysis validate molecular weight and purity .

Q. What are the primary research applications of this compound in non-biological chemistry?

  • Answer : It serves as a precursor for synthesizing heterocyclic analogs (e.g., indole or oxadiazole derivatives) via nucleophilic substitution or cyclization reactions. Its amine group enables conjugation with carbonyl compounds or participation in Schiff base formation, useful in ligand design .

Advanced Research Questions

Q. How can computational modeling clarify the interaction of this compound with biological targets like enzymes or receptors?

  • Answer : Molecular docking studies (e.g., using AutoDock or Schrödinger Suite) predict binding affinities by analyzing hydrogen bonding and steric interactions. For example, analogous indole-ethanamine derivatives bind to HSP90 via hydrogen bonds with residues like GLU527 and TYR604, suggesting similar targeting potential for thiophene analogs . Molecular dynamics simulations further assess stability of ligand-protein complexes under physiological conditions .

Q. What experimental strategies address discrepancies in reported biological activity data for this compound?

  • Answer : Standardized assay protocols (e.g., fixed pH, temperature, and cell lines) minimize variability. Dose-response curves and competitive binding assays validate target specificity. Comparative studies with structural analogs (e.g., fluorinated or methyl-substituted ethanamines) isolate electronic or steric effects on activity . Orthogonal validation methods, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), corroborate biochemical data .

Q. How do substituents on the thiophene ring influence the compound’s reactivity and pharmacological profile?

  • Answer : Electron-withdrawing groups (e.g., halogens) at the 4-position enhance electrophilic substitution rates, while methyl groups increase lipophilicity, affecting membrane permeability. For instance, 7-fluoro-2,4-dimethylindole-ethanamine derivatives exhibit distinct binding kinetics compared to unsubstituted analogs due to altered steric bulk and dipole interactions . Structure-activity relationship (SAR) studies systematically map these effects .

Q. What catalytic systems improve the efficiency of reactions involving this compound?

  • Answer : Transition metal catalysts (e.g., Pd/C for hydrogenation) or Lewis acids (e.g., ZnCl₂) accelerate amination or cyclization steps. Enzymatic catalysis (e.g., lipases in solvent-free conditions) enhances enantioselectivity in chiral derivative synthesis . Microwave-assisted synthesis reduces reaction times for high-throughput screening .

Q. Methodological Considerations

  • Synthesis Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust pH during salt formation to prevent byproducts .
  • Data Reproducibility : Report solvent polarity, temperature gradients, and purification details to ensure reproducibility across labs .
  • Safety Protocols : Refer to GHS-compliant SDS sheets for handling guidelines, as amine hydrochlorides may release toxic fumes upon decomposition .

Properties

IUPAC Name

2-thiophen-3-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS.ClH/c7-3-1-6-2-4-8-5-6;/h2,4-5H,1,3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUCPHDVJORSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482772
Record name 2-(thiophen-3-yl)ethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34843-84-0
Record name 2-(thiophen-3-yl)ethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(thiophen-3-yl)ethan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Slowly add borane methyl sulfide complex (30.4 mL, 304.4 mmol) to a solution of thiophen-3-yl-acetonitrile (25.0 g, 203.0 mmol) in tetrahydrofuran (450 mL). Heat the reaction at reflux for 16 h and then cool to RT. Slowly quench the reaction with methanol (50 mL) until no foaming is observed. To this mixture slowly add methanol (100 mL) which is saturated with hydrogen chloride. Stir the mixture at RT for 20 min before concentrating in vacuo. Add methanol (100 mL) to the mixture and concentrate in vacuo. Suspend the resulting solid in diethyl ether (200 mL) and filter to afford 31.1 g (94%) of the crude title compound. MS/ES m/z 128.3 [M+H]+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Thiophen-3-yl)ethanamine hydrochloride
2-(Thiophen-3-yl)ethanamine hydrochloride
2-(Thiophen-3-yl)ethanamine hydrochloride
2-(Thiophen-3-yl)ethanamine hydrochloride
2-(Thiophen-3-yl)ethanamine hydrochloride
2-(Thiophen-3-yl)ethanamine hydrochloride

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